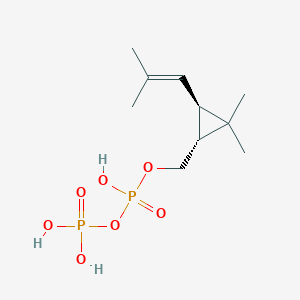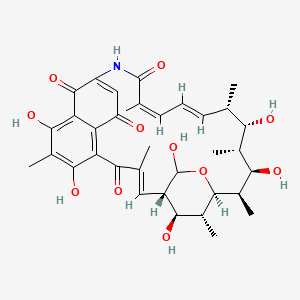
1-eicosanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PC(20:0/18:2(9Z,12Z)) is a phosphatidylcholine 38:2 which carries an icosanoyl group at position 1 and a (6Z,9Z)-18-oxooctadeca-6,9-dien-18-yl group at position 2.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Regioselective and Stereoselective Synthesis: A combination of lipoxygenase-catalysed peroxidation, lipase-catalysed stearoylation, and dicyclohexyl carbodiimide-mediated esterification has been used to synthesize a related diacylglycerophosphocholine hydroperoxide without contamination by regio- and stereo-chemical isomers (Baba et al., 1990).
- Facile Synthesis of Unsaturated Fatty Acids: The synthesis of delta 5,9 fatty acids and related novel phospholipids from commercially available substances has been demonstrated, providing a pathway for producing unsymmetrical phospholipids with saturated fatty acids at the sn-1 position and delta 5,9 fatty acids at the sn-2 position (Carballeira et al., 1999).
Applications in Biochemistry and Biophysics
- Studying Ion Channels: Investigations have shown that certain ether-linked phospholipids can interact with plasma membrane ion channels and modulate their function, suggesting potential applications in understanding cellular mechanisms (Potier et al., 2011).
- Analyzing the Phase Transition of Phosphatidylcholines: Studies involving UV and differential scanning calorimetry (DSC) have been conducted to understand the phase transitions in mixtures of phosphatidylcholines and fatty acids, contributing to the understanding of lipid membrane behaviors (Hasegawa et al., 1991).
Biomedical and Pharmaceutical Research
- Neurotrophic Effects: Research has identified certain phospholipids isolated from Bombycis corpus, including variations of sn-glycero-3-phosphorylcholine, which may exert neurotrophic effects by stimulating NGF synthesis in astrocytes, indicating potential therapeutic applications (Kwon et al., 2003).
- Liposome Polymerization and Drug Delivery: The synthesis and polymerization of liposomes under mild conditions using compounds like 1,2-bis[t2-(lipoyloxy)dodecanoyl]-sn-glycero-3-phosphocholine have been explored, suggesting applications in drug delivery systems (Sadownik et al., 1986).
Lipid Oxidation and Analysis
- Studying Lipid Oxidation Processes: Investigations into the oxidation of phospholipids, including dioleoyl-sn-glycero-3-phosphocholine, have provided insights into the behavior and decomposition pathways of phospholipids in high-temperature water, which is relevant for understanding lipid oxidation in various environments (Changi et al., 2012).
Propriétés
Nom du produit |
1-eicosanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphocholine |
|---|---|
Formule moléculaire |
C46H88NO8P |
Poids moléculaire |
814.2 g/mol |
Nom IUPAC |
[(2R)-3-icosanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C46H88NO8P/c1-6-8-10-12-14-16-18-20-22-23-25-26-28-30-32-34-36-38-45(48)52-42-44(43-54-56(50,51)53-41-40-47(3,4)5)55-46(49)39-37-35-33-31-29-27-24-21-19-17-15-13-11-9-7-2/h15,17,21,24,44H,6-14,16,18-20,22-23,25-43H2,1-5H3/b17-15-,24-21-/t44-/m1/s1 |
Clé InChI |
KXXLFCAPKGRXBT-FMJYHZMHSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



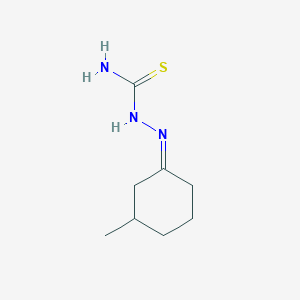
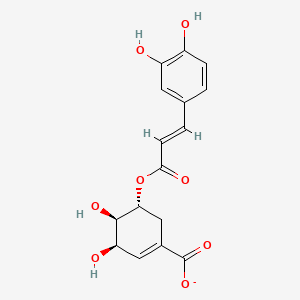
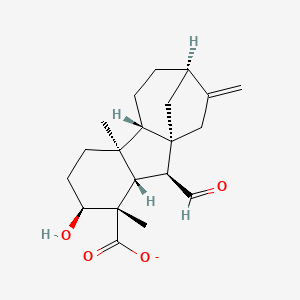

![5-[(3aR,6R,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole](/img/structure/B1264351.png)

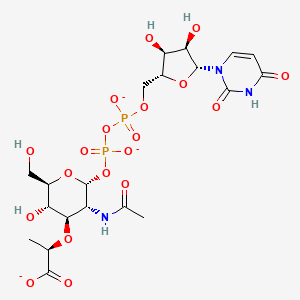

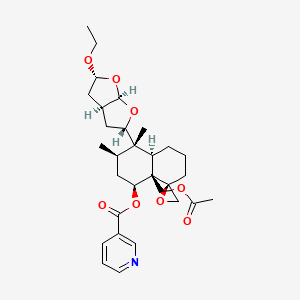
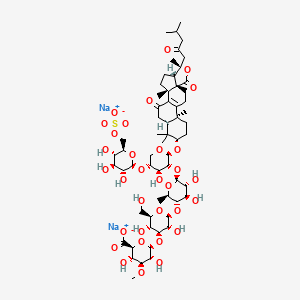
![(4R)-4-[(1R,3S,5S,9S,10R,11R,13R,14S,17R)-1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxolan-2-one](/img/structure/B1264362.png)
